tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is part of the azaspiroheptane family, which is characterized by a spirocyclic structure containing nitrogen. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable azaspiroheptane precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for tert-Butyl 7-hydroxy-4-azaspiro[2Industrial production would likely involve optimization of the synthetic route to improve yield and purity, as well as the use of larger reaction vessels and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, dichloromethane, acetone.
Reduction: LiAlH4, NaBH4, ether, ethanol.
Substitution: SOCl2, PBr3, dichloromethane, toluene.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Alkyl halides, other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules .
Medicine: Its spirocyclic structure is of interest for designing drugs with improved pharmacokinetic properties .
Industry: While primarily used in research, the compound’s derivatives may find applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule . The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
- tert-Butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
- tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
Comparison: tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which allows for diverse chemical modifications. Compared to similar compounds, it offers distinct reactivity and potential for creating a wide range of derivatives .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-4-8(13)11(12)5-6-11/h8,13H,4-7H2,1-3H3 |
InChI Key |
USGCALZRCBWPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)O |
Origin of Product |
United States |
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